molecular formula C11H12N2O2 B3169998 N-(4-Methoxybenzyl)oxazol-2-amine CAS No. 939755-48-3

N-(4-Methoxybenzyl)oxazol-2-amine

Cat. No.: B3169998
CAS No.: 939755-48-3
M. Wt: 204.22 g/mol
InChI Key: SMCURNLNODWKQR-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)oxazol-2-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features an oxazole ring, a privileged scaffold in drug discovery, linked to a 4-methoxybenzyl group via an amine bridge. Research Applications and Value: This compound belongs to a class of oxazole benzylamines investigated for their potential as cholinesterase inhibitors . Related compounds have shown a selective binding preference for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), making them useful tools for developing selective inhibitors for neurodegenerative disease research . The structure is also relevant in the synthesis of more complex molecules, such as fatty acid amides, for biological evaluation . Mechanism of Action: While the specific mechanism for this exact molecule is not fully elucidated, research on analogous oxazole benzylamines suggests they likely act by binding to the active site of enzymes like cholinesterases, potentially through interactions facilitated by their hydrophobic and hydrogen-bonding groups . Specifications Note: The specific CAS Number, molecular weight, and analytical data (HPLC purity, NMR, MS) for this product are determined during quality control and provided on the Certificate of Analysis. Specifications for a given lot may vary. Handling and Usage: For research purposes only. Not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-10-4-2-9(3-5-10)8-13-11-12-6-7-15-11/h2-7H,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCURNLNODWKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of N 4 Methoxybenzyl Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for a detailed mapping of the atomic connectivity in N-(4-Methoxybenzyl)oxazol-2-amine.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The 4-methoxybenzyl group contains a para-substituted benzene (B151609) ring, which will give rise to two sets of doublet signals. The two protons ortho to the methoxy (B1213986) group (H-2' and H-6') are expected to appear at approximately δ 6.8-6.9 ppm, while the two protons ortho to the benzyl (B1604629) methylene (B1212753) group (H-3' and H-5') would likely resonate further downfield, around δ 7.2-7.3 ppm, due to the deshielding effect of the attached methylene-amino group. rsc.orgnih.gov

Oxazole (B20620) Protons: The oxazole ring has two protons. The proton at the C-5 position (H-5) is expected to appear in the range of δ 6.5-7.0 ppm, and the proton at the C-4 position (H-4) typically resonates in a similar region, around δ 7.0-7.5 ppm. The exact positions can vary based on solvent and substitution.

Methylene and Methoxyl Protons: The benzylic methylene protons (-CH₂-) are anticipated to produce a singlet (or a doublet if coupled to the N-H proton) around δ 4.3-4.5 ppm. nih.gov The three protons of the methoxy group (-OCH₃) will present as a sharp singlet at approximately δ 3.7-3.8 ppm. rsc.orgnih.gov

Amine Proton: The amine proton (-NH-) signal is expected to be a broad singlet, and its chemical shift can vary significantly (typically δ 5.0-8.0 ppm) depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-4, H-5 (Oxazole)6.5 - 7.5Doublet, Doublet
H-3', H-5' (Aromatic)7.2 - 7.3Doublet
H-2', H-6' (Aromatic)6.8 - 6.9Doublet
-CH₂- (Benzyl)4.3 - 4.5Singlet / Doublet
-OCH₃ (Methoxy)3.7 - 3.8Singlet
-NH- (Amine)5.0 - 8.0Broad Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Oxazole Carbons: The C-2 carbon, being bonded to two electronegative nitrogen and oxygen atoms, is expected to be the most downfield signal of the heterocyclic ring, predicted around δ 158-160 ppm. The C-4 and C-5 carbons are expected to resonate in the aromatic region, typically between δ 120-140 ppm.

Aromatic Carbons: The methoxy-bearing carbon (C-4') is predicted to be around δ 158-159 ppm. nih.gov The ipso-carbon (C-1') to which the benzyl group is attached would appear around δ 130-131 ppm. nih.gov The carbons ortho (C-2', C-6') and meta (C-3', C-5') to the methoxy group are expected at approximately δ 114 ppm and δ 129 ppm, respectively. rsc.orgnih.gov

Methylene and Methoxyl Carbons: The benzylic methylene carbon (-CH₂-) signal is predicted around δ 45-50 ppm. The methoxy carbon (-OCH₃) should appear at approximately δ 55 ppm. rsc.orgnih.gov

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (Oxazole, C=N)158 - 160
C-4', C-1' (Aromatic)158 - 159, 130 - 131
C-4, C-5 (Oxazole)120 - 140
C-3', C-5' (Aromatic)129 - 130
C-2', C-6' (Aromatic)114 - 115
-OCH₃ (Methoxy)55.0 - 55.5
-CH₂- (Benzyl)45 - 50

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₁₂N₂O₂), the calculated molecular weight is approximately 204.23 g/mol . The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺) at m/z corresponding to this mass.

The most likely fragmentation pathway would involve the benzylic cleavage, which is a highly favored process. This would result in the formation of a stable 4-methoxybenzyl cation (tropylium ion analog) at m/z 121. Another significant fragment would correspond to the 2-aminooxazole moiety.

Predicted Mass Spectrometry Data

FragmentPredicted m/z
[M]⁺ (Molecular Ion)204
[M+H]⁺205
[C₈H₉O]⁺ (4-methoxybenzyl cation)121
[C₃H₃N₂O]⁺ (2-aminooxazole radical cation)83

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -OCH₃ groups) will appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The C=N stretching of the oxazole ring and the C=C stretching of the aromatic ring will give rise to absorptions in the 1500-1650 cm⁻¹ region. For 2-aminooxazole derivatives, a band at 1630-1690 cm⁻¹ is characteristic of the azomethine bond of the oxazole ring.

C-O Stretch: A strong band corresponding to the asymmetric C-O-C stretching of the aryl ether (methoxy group) is expected around 1250 cm⁻¹. nih.gov

N-H Bend: The N-H bending vibration of the secondary amine may be observed around 1550-1580 cm⁻¹.

Predicted IR Absorption Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N / C=C Stretch (Ring)1500 - 1690Medium-Strong
N-H Bend (Amine)1550 - 1580Medium
C-O Stretch (Ether)1240 - 1260Strong

X-ray Crystallography for Three-Dimensional Molecular Structure Analysis

While a crystal structure for this compound itself is not reported in the searched literature, analysis of close analogs like 5-amino-3-(4-methoxyphenyl)isoxazole provides significant insight into its likely three-dimensional conformation. spectrabase.com

In the solid state, the molecule would likely adopt a conformation where the phenyl and oxazole rings are not coplanar, with a dihedral angle between them to minimize steric hindrance. The methoxy group would lie in the plane of the benzene ring. Key structural features would include the potential for intermolecular hydrogen bonding involving the amine proton (N-H) as a donor and the oxazole nitrogen or oxygen atom as an acceptor. These interactions would play a crucial role in defining the crystal packing, potentially forming chains or dimeric structures. spectrabase.com The bond lengths and angles within the 4-methoxybenzyl and oxazole fragments are expected to be consistent with standard values observed in similar reported structures.

Structure Activity Relationship Sar Studies of N 4 Methoxybenzyl Oxazol 2 Amine and Its Analogs

Identification of Key Pharmacophoric Elements within the Oxazole-2-amine Scaffold

The 2-aminooxazole core is widely recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its significance is often understood through the concept of bioisosterism, where it is considered a bioisostere of the 2-aminothiazole (B372263) moiety. nih.govnih.gov This substitution of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom can offer distinct advantages, such as potentially improved solubility and a different metabolic profile due to the absence of an easily oxidizable sulfur atom. nih.govnih.gov

The key pharmacophoric elements of the 2-aminooxazole scaffold are:

The Oxazole (B20620) Ring: This five-membered aromatic ring, containing both an oxygen and a nitrogen atom, is crucial. The heteroatoms can participate in hydrogen bonding and other non-covalent interactions with target receptors, anchoring the molecule in the binding site.

The 2-Amino Group: The exocyclic amino group at the C2 position is a critical hydrogen bond donor and can be essential for interaction with specific amino acid residues in a target protein.

Impact of the 4-Methoxybenzyl Substituent on Biological Efficacy and Selectivity

The N-(4-methoxybenzyl) substituent plays a multifaceted role in determining the biological profile of the parent compound. This group is not merely a passive component but actively contributes to the molecule's efficacy and selectivity through a combination of electronic, steric, and conformational effects.

Role of the Methoxy (B1213986) Group in Modulating Ligand-Target Interactions

The methoxy group (-OCH₃) is a common feature in many approved drugs and is known to significantly influence a molecule's interaction with its biological target. nih.gov Its presence on the phenyl ring of the N-benzyl substituent can have several effects:

Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and, by extension, the entire molecule. This can modulate the strength of π-π stacking interactions with aromatic residues in the receptor's binding pocket.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like the hydroxyl group of serine or threonine residues) on the target protein. nih.gov This can significantly enhance binding affinity.

Conformational Control: The methoxy group can influence the preferred conformation of the benzyl (B1604629) group, potentially locking it into a bioactive conformation that is optimal for receptor binding.

Metabolic Stability: The methoxy group can block a potential site of metabolism on the phenyl ring, thereby increasing the metabolic stability and half-life of the compound.

The table below illustrates how the presence and position of a methoxy group can influence biological activity in related heterocyclic compounds.

CompoundSubstituent on Phenyl RingBiological Activity (IC₅₀ in µM)Reference
1 4-OCH₃0.33 (VEGFR-2) nih.gov
2 3,4,5-(OCH₃)₃0.45 (VEGFR-2) nih.gov
3 4-Cl0.41 (VEGFR-2) nih.gov
4 H0.98 (VEGFR-2) nih.gov

This table is for illustrative purposes, showing the effect of methoxy substitution on a different but related heterocyclic scaffold.

Significance of the Benzyl Linker in Molecular Recognition

The benzyl group serves as a critical linker, connecting the 2-aminooxazole core to the substituted phenyl ring. The role of this linker is not trivial and is integral to molecular recognition:

Spatial Orientation: The benzyl linker provides a defined spatial arrangement, positioning the methoxyphenyl group in a specific region of the receptor's binding pocket. The flexibility and length of this linker are crucial; too much flexibility can lead to an entropic penalty upon binding, while a linker that is too rigid may prevent the molecule from adopting the optimal binding pose.

Conformational Rigidity: While possessing some rotational freedom, the benzyl group introduces a degree of rigidity that can be favorable for binding, as it reduces the conformational entropy that must be overcome for the ligand to bind to its target. Studies on other molecular scaffolds have shown that a methylene (B1212753) bridge, similar to that in the benzyl group, can increase the flexibility of a molecule and help direct functional groups toward specific pockets within a binding site. acs.org

Positional Effects of Substituents on the Oxazole Ring on Activity Profiles

While the N-substituent is crucial, modifications directly on the oxazole ring at the C4 and C5 positions offer another avenue to fine-tune the biological activity. The nature and position of these substituents can dramatically alter the compound's interaction with its target.

SAR studies on related heterocyclic systems provide insights into the potential effects of substitution on the oxazole ring:

Steric Hindrance: Bulky substituents at the C4 or C5 position can either enhance or diminish activity. An increase in activity may result from favorable van der Waals interactions with a hydrophobic pocket on the receptor. Conversely, a bulky group could cause steric clashes, preventing the molecule from binding effectively.

Electronic Properties: The introduction of electron-withdrawing or electron-donating groups on the oxazole ring can alter the ring's electronic character, influencing its ability to participate in key interactions.

The following table presents data from a study on oxazolone (B7731731) derivatives, illustrating how different substituents on the core ring system can impact inhibitory activity against human acetylcholinesterase (hAChE).

CompoundSubstituent% Inhibition (300 µM)IC₅₀ (µM)Ki (µM)Reference
Oxazolone 1 4-OH759.2 ± 2.32.1 ± 0.5 nih.gov
Oxazolone 2 2-OH66129.5 ± 25.5102.2 ± 20.2 nih.gov
Oxazolone 3 4-Cl71121.3 ± 15.347.1 ± 5.9 nih.gov
Oxazolone 4 4-OCH₃62158.3 ± 16.5114.2 ± 11.9 nih.gov
Oxazolone 5 2,4-diCl52162.7 ± 25.4126.3 ± 19.7 nih.gov
Oxazolone 6 H51246.3 ± 51.2198.0 ± 41.2 nih.gov
Oxazolone 7 4-N(CH₃)₂7345.1 ± 10.936.3 ± 8.8 nih.gov

This table demonstrates the principle of how substitutions on a heterocyclic ring can modulate biological activity, using oxazolone inhibitors of hAChE as an example.

Rational Design Strategies for Optimizing Potency and Bioactivity of N-(4-Methoxybenzyl)oxazol-2-amine Derivatives

The rational design of more potent analogs of this compound relies on the SAR principles discussed and leverages advanced synthetic methodologies. A key strategy involves the use of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. nih.gov This reaction is highly effective for forming the crucial C-N bond between the 2-aminooxazole core and various aryl or benzyl halides.

Optimization strategies include:

Systematic Modification of the Benzyl Substituent: Synthesizing a library of analogs where the position and nature of the substituent on the phenyl ring are varied. For example, moving the methoxy group to the ortho or meta positions, or replacing it with other groups like halogens, alkyls, or trifluoromethyl groups to probe the electronic and steric requirements of the binding pocket.

Exploration of the Oxazole Ring Substituents: Preparing derivatives with different substituents at the C4 and C5 positions of the oxazole ring to explore potential new interactions with the target.

Linker Modification: Altering the benzyl linker by, for example, introducing conformational constraints or changing its length to optimize the orientation of the substituted phenyl ring relative to the oxazole core.

Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding modes and activities of designed compounds before their synthesis. nih.govfrontiersin.orgbiolscigroup.us This allows for a more focused and efficient synthetic effort.

The Buchwald-Hartwig coupling provides a versatile platform for these explorations, allowing for the combination of various substituted 2-aminooxazoles with a wide array of benzyl halides, thereby enabling a thorough investigation of the SAR and the optimization of biological activity.

Molecular Mechanisms and Ligand Target Interactions of N 4 Methoxybenzyl Oxazol 2 Amine

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets. These in silico approaches provide valuable insights into binding modes, conformational changes, and structure-activity relationships, guiding the design and optimization of novel drug candidates.

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This analysis is critical for understanding the binding mode and affinity of a ligand for its target.

While specific molecular docking studies on N-(4-Methoxybenzyl)oxazol-2-amine are not extensively documented in the reviewed literature, research on structurally related compounds provides a framework for understanding its potential interactions. For instance, docking studies on 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazol-5-yl thiocyanate, which also contains a 4-methoxybenzyl moiety, have shown that this group can participate in crucial interactions within the active site of its target protein. nih.gov In one study, this compound was found to bind within the active site of the transforming growth factor beta (TGF-β) type I receptor kinase domain through a combination of strong hydrogen bonds and hydrophobic interactions. nih.gov

Similarly, docking studies on other heterocyclic compounds, such as N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides, have demonstrated the importance of specific substitutions for binding affinity. In these studies, the presence of a trimethoxy substitution on a phenyl ring was correlated with the highest cytotoxic activity against cancer cell lines, and docking simulations confirmed a favorable binding orientation within the α,β-tubulin protein. nih.gov

These findings suggest that the 4-methoxybenzyl group of this compound likely plays a significant role in its binding to biological targets, potentially through hydrophobic interactions and hydrogen bonding involving the methoxy (B1213986) group's oxygen atom.

Table 1: Representative Molecular Docking Studies of Related Compounds

Compound Class Target Protein Key Interactions Observed Reference
Imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole derivatives TGF-β type I receptor kinase Hydrogen bonding, hydrophobic interactions nih.gov
Thiazolidinone-benzamide derivatives α,β-Tubulin Hydrophobic interactions, hydrogen bonding nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of ligand-target interactions by simulating the movement of atoms and molecules over time. This method is used to analyze the conformational flexibility of the ligand and the target, as well as the stability of the ligand-protein complex.

Specific MD simulation studies for this compound were not found in the available literature. However, the application of MD simulations to similar molecules, such as isoxazole-4-carboxamide derivatives that modulate AMPA receptors, highlights the utility of this approach. mdpi.com For these compounds, MD simulations could be used to explore how they induce conformational changes in the receptor's binding pocket, leading to the modulation of its activity. mdpi.com Such studies can reveal the dynamic nature of the binding process and the key residues involved in stabilizing the interaction over time.

For this compound, MD simulations could be employed to:

Assess the conformational flexibility of the methoxybenzyl group and the oxazole (B20620) ring.

Determine the stability of the compound within a predicted binding site.

Identify key amino acid residues that form stable interactions.

Calculate the binding free energy to estimate the affinity of the compound for its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

While no specific QSAR models for this compound were identified, studies on related heterocyclic structures demonstrate the applicability of this method. For example, a 3D-QSAR study on 3-(benzo[d]oxazol-2-yl)pyridine-2-amines as c-Met inhibitors successfully developed predictive models (CoMFA and topomer CoMFA) with good statistical correlation. koreascience.kr These models were able to predict the inhibitory potency of the compounds based on their three-dimensional chemical features. koreascience.kr

Another QSAR study on N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides as antitubulin agents also yielded a highly predictive model. nih.gov The model showed a strong correlation between physicochemical parameters like XlogP, kappa2, and Quadrupole1 and the cytotoxic activity of the compounds. nih.gov

These examples indicate that a QSAR study on a series of this compound analogs could be a valuable tool for optimizing their biological activity. By systematically modifying the structure and measuring the corresponding activity, a predictive QSAR model could be built to guide the synthesis of more potent compounds.

In Silico Prediction of Potential Biological Targets and Pathways

In silico target prediction methods use computational algorithms to identify potential protein targets for a given small molecule. These approaches are often based on ligand similarity, shape matching, or machine learning models trained on known drug-target interactions.

For this compound, target prediction algorithms could be used to screen large databases of protein structures to identify potential binding partners. The results of such a screening could suggest potential therapeutic applications for the compound. For instance, the structural similarity of the oxazole core to other biologically active heterocycles suggests that it may interact with kinases, G-protein coupled receptors (GPCRs), or other enzyme families. nih.govnih.gov

Investigation of Enzyme Inhibition Mechanisms

The oxazole scaffold is a common feature in many enzyme inhibitors. Investigating the enzyme inhibition mechanisms of this compound is key to understanding its potential therapeutic effects.

Research on related compounds provides insights into possible mechanisms. For example, some benzoxazole (B165842) derivatives have been shown to exhibit antimicrobial activity, which may be due to the inhibition of essential microbial enzymes. nih.gov Similarly, derivatives of imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole containing a 4-methoxybenzyl group have been investigated for their antileukemic activity, which was linked to the induction of apoptosis. nih.gov This apoptotic effect could be mediated by the inhibition of key enzymes in cell survival pathways, such as TGF-β type I receptor kinase. nih.gov

Further experimental studies, such as enzyme kinetics assays, would be necessary to determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of specific enzymes.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, many drugs exert their effects by binding to and modulating the activity of cellular receptors.

Studies on oxazolo[3,4-a]pyrazine derivatives have led to the discovery of potent antagonists for the neuropeptide S (NPS) receptor. nih.govacs.org These findings suggest that the oxazole ring system can serve as a scaffold for developing receptor modulators.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazol-5-yl thiocyanate
N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides
3-(benzo[d]oxazol-2-yl)pyridine-2-amines
N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines
Oxazolo[3,4-a]pyrazine derivatives
Isoxazole-4-carboxamide derivatives
Benzoxazole derivatives
N-phenyl-1,3-benzoxazol-2-amine derivatives

Nucleic Acid Interaction Studies (e.g., DNA/RNA binding)

There is currently no available scientific literature or data from screening libraries that details any investigation into the interaction of this compound with nucleic acids such as DNA or RNA. While some benzimidazole (B57391) derivatives with amino and amido substitutions have been shown to interact with DNA and RNA through a mix of intercalation and groove binding, similar studies on this compound have not been reported. mdpi.com

Cellular Pathway Perturbations (e.g., PI3K/AKT/mTOR pathway modulation)

An extensive review of scientific databases reveals no studies that have examined the effect of this compound on the PI3K/AKT/mTOR signaling pathway or any other cellular pathways. This pathway is a critical regulator of cell growth and proliferation and a frequent target in cancer research, but its modulation by this specific compound has not been investigated.

Elucidation of Specific Molecular Targets for this compound

There are no published research findings that identify or elucidate specific molecular targets for this compound. While related compounds, such as certain benzothiazol- and benzoxazol-2-amine derivatives, have been suggested through molecular docking studies to potentially target enzymes like Staphylococcus aureus methionyl-tRNA synthetase, no such targets have been proposed or validated for this compound. nih.gov

In Vitro Biological Activity Assessments of N 4 Methoxybenzyl Oxazol 2 Amine

Antimicrobial Activity Evaluations

There is no available data from in vitro studies evaluating the antimicrobial efficacy of N-(4-Methoxybenzyl)oxazol-2-amine.

Information regarding the specific antibacterial activity of this compound against Gram-positive and Gram-negative bacteria is not present in the reviewed literature.

No studies detailing the antifungal properties of this compound against any fungal strains were identified.

The Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) values for this compound have not been reported in the scientific literature.

Anticancer Activity in Cell-Based Assays

There is no available data from in vitro studies assessing the anticancer activity of this compound.

No research detailing the cytostatic or cytotoxic effects of this compound on any cancer cell lines could be located.

No studies have been published that analyze the effect of this compound on the cell cycle of cancer cells.

Apoptosis Induction and Programmed Cell Death Studies

The induction of apoptosis is a critical mechanism for anticancer agents. nih.gov While direct studies investigating the apoptosis-inducing capabilities of This compound are not extensively documented, research on structurally related heterocyclic compounds provides valuable insights.

For instance, novel 4-oxoquinazoline-based N-hydroxypropenamides have been shown to be potent inducers of both early and late-stage apoptosis in human colon cancer cells (SW620). nih.gov In these studies, treatment with compounds 10l and 10m at a concentration of 10 μM for 24 hours resulted in a significant increase in the apoptotic cell population, as determined by Annexin V-FITC and propidium (B1200493) iodide staining. nih.gov This suggests that the quinazoline (B50416) scaffold, which shares some structural similarities with the oxazole (B20620) ring system, is a viable framework for designing apoptosis inducers.

Furthermore, studies on 2-aminobenzothiazole (B30445) derivatives, which are close structural relatives of 2-aminooxazoles, have demonstrated their potential as anticancer agents that function through the induction of apoptosis. acs.org Similarly, a series of substituted 2-hydroxy-N-(arylalkyl)benzamides were found to induce apoptosis in melanoma cell lines in a dose-dependent manner, confirmed by the activation of caspases and PARP cleavage. These findings collectively suggest that the broader class of compounds to which this compound belongs warrants further investigation for its potential role in programmed cell death.

Anti-Inflammatory Activity Investigations

The anti-inflammatory potential of oxazole derivatives is an area of active investigation. acs.org The core structure is recognized as a valuable scaffold in the development of new anti-inflammatory agents.

Research has shown that various derivatives of 2-aminooxazoles exhibit anti-inflammatory activity. acs.org While specific data for This compound is sparse, the activity of related compounds is well-documented. For example, the thiazole (B1198619) derivative N-adamantyl-4-methylthiazol-2-amine (KHG26693) was found to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells. nih.gov This suppression was evidenced by a decrease in the levels of key inflammatory mediators. nih.gov Given that 2-aminooxazoles are often considered bioisosteres of 2-aminothiazoles, these findings suggest a potential avenue for the anti-inflammatory action of this compound. nih.gov

Additionally, a series of benzoxazolone derivatives were synthesized and tested for their in vitro anti-inflammatory activity, with several compounds demonstrating significant inhibition of the pro-inflammatory cytokine IL-6. nih.gov

Suppression of Pro-inflammatory Mediator Generation (e.g., Prostaglandin (B15479496) E2)

The generation of prostaglandin E2 (PGE2) is a key event in the inflammatory cascade, and its inhibition is a primary target for anti-inflammatory drugs. nih.gov Research into N-acylated and N-alkylated 2-aminobenzothiazoles has identified them as potent suppressors of cytokine-stimulated PGE2 generation in rat mesangial cells. nih.govresearchgate.net

Notably, this research included the synthesis and evaluation of the benzoxazole (B165842) derivative N-(3-(4-Methoxyphenyl)Propyl)Benzo[d]Oxazol-2-Amine , a compound structurally related to this compound. researchgate.net Several of the tested N-alkylated 2-aminobenzothiazoles demonstrated significant inhibition of PGE2 generation, with EC50 values in the nanomolar range. nih.gov This highlights the potential of the N-alkylated 2-amino heterocyclic scaffold to interfere with the production of this critical pro-inflammatory mediator.

Other studies have also shown that derivatives of different heterocyclic systems, such as 1,2,4-triazoles, can inhibit the release of PGE2, further supporting the idea that such scaffolds are promising for the development of new anti-inflammatory agents. mdpi.com

Antioxidant Activity Profiling (e.g., DPPH scavenging, hydrogen peroxide assays)

Antioxidant activity is a crucial aspect of the biological profile of many therapeutic compounds. Standard methods for evaluating this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide (H₂O₂) scavenging assay. mdpi.comnih.govmdpi.com

DPPH Radical Scavenging Activity of a Related Benzimidazole (B57391) Derivative
CompoundIC50 (µM)Reference
2-(4-methoxyphenyl)-1H-benzimidazole800 researchgate.net
2-p-tolyl-1H-benzimidazole773 researchgate.net
2-(1H-benzimidazol-2-yl)phenol1974 researchgate.net

The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, a process that can be monitored by a color change. mdpi.com Similarly, the hydrogen peroxide scavenging assay measures the ability of a compound to neutralize H₂O₂, a reactive oxygen species implicated in cellular damage. nih.gov Numerous studies have utilized these methods to demonstrate the antioxidant potential of various heterocyclic compounds, including thiazoles and triazoles, suggesting that the oxazole class, including this compound, may also possess such properties. mdpi.comnih.gov For instance, 4H-Chromene-containing 1,2,3-triazoles have shown good antioxidant activity in both DPPH and hydrogen peroxide radical scavenging tests. mdpi.com

Other Reported In Vitro Biological Activities of Oxazole Derivatives

The oxazole nucleus is a versatile scaffold that has been incorporated into compounds with a wide range of biological activities. acs.org Beyond the specific activities detailed above, the broader class of oxazole and particularly 2-aminooxazole derivatives have been investigated for other therapeutic applications.

A significant area of research is their potential as antitubercular agents. Studies have shown that 2-aminooxazole derivatives exhibit promising activity against Mycobacterium tuberculosis, with a potency trend similar to their 2-aminothiazole (B372263) bioisosteres. nih.gov This suggests that the oxazole core is a viable alternative to the thiazole ring in the design of new antitubercular drugs. nih.gov

Furthermore, the general class of oxazole derivatives has been explored for various other biological activities, including antimicrobial and anticancer effects, highlighting the broad therapeutic potential of this heterocyclic system. researchgate.net

Future Research Directions and Translational Perspectives for N 4 Methoxybenzyl Oxazol 2 Amine

Further Optimization of Potency and Selectivity

The biological activity of heterocyclic compounds is often finely tuned by the nature and position of substituents. For N-(4-Methoxybenzyl)oxazol-2-amine, future research should systematically explore its structure-activity relationships (SAR) to optimize potency against specific biological targets and enhance selectivity over others.

Lessons can be drawn from studies on analogous N-arylbenzo[d]oxazol-2-amines, which were evaluated as α-glucosidase inhibitors. nih.gov In this series, the electronic properties and position of substituents on the N-aryl ring significantly impacted inhibitory activity. For instance, the presence of a phenoxy group at the 4-position of the phenyl ring resulted in the most potent inhibitor of α-glucosidase, with an IC50 value of 32.49±0.17μM. nih.gov This suggests that similar modifications to the 4-methoxybenzyl moiety of the target compound could yield derivatives with enhanced potency.

Future SAR studies could involve:

Modification of the Benzyl (B1604629) Ring: Introducing a variety of electron-donating or electron-withdrawing groups at different positions on the benzyl ring to probe the electronic and steric requirements for optimal target engagement.

Alteration of the Oxazole (B20620) Core: While the oxazole ring is a core component, exploring substitutions at its 4 and 5 positions could modulate activity.

Modification of the Amine Linker: Research on similar quinazoline (B50416) structures has shown that methylation of the nitrogen linker was essential for apoptosis-inducing activity, a finding that contrasts with the SAR for EGFR kinase inhibitors. nih.govresearchgate.net Investigating N-alkylation or N-acylation could be a fruitful strategy.

Analogous Compound Series Modification Strategy Impact on Biological Activity Reference
N-arylbenzo[d]oxazol-2-aminesSubstitution on the N-phenyl ringIntroduction of a 4-phenoxy group led to the most potent α-glucosidase inhibitor (IC50 = 32.49±0.17μM). nih.gov
4-AnilinoquinazolinesMethylation of the amine linkerEssential for potent apoptosis-inducing activity (EC50 = 2 nM). nih.govresearchgate.net
N-benzyl-2-phenylpyrimidin-4-amineVarious substitutionsLed to the identification of potent USP1/UAF1 deubiquitinase inhibitors with nanomolar efficacy. nih.gov
Thiourea AnaloguesHalogenation of the 'A-region'2-halogen analogues showed enhanced antagonism for the TRPV1 receptor. researchgate.net

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally benign synthetic routes is crucial for the practical application of any compound. While traditional methods for creating oxazole rings exist, future work on this compound and its derivatives should focus on modern, sustainable approaches.

Recent advancements in synthesis offer promising alternatives:

Electrochemical Synthesis: An environmentally friendly electrochemical method has been successfully used to synthesize bicyclic 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates. mdpi.com This approach avoids harsh reagents and can be highly efficient.

Green Catalysis: The use of zinc oxide nanoparticles (ZnO-NP) as a catalyst has been reported for the synthesis of related benzoxazole (B165842) derivatives, often in combination with sustainable methods like microwave or ultrasound assistance. mdpi.com

Domino Reactions in Green Solvents: One-pot, multi-component reactions in non-toxic, reusable solvents like glycerol (B35011) represent a highly efficient and sustainable strategy for building complex molecular scaffolds. jocpr.com Such a method has been used to prepare pyrano[2,3-b]carbazol-2-amine derivatives. jocpr.com

These modern synthetic strategies could not only streamline the production of this compound but also facilitate the rapid generation of a diverse library of analogues for biological screening.

Synthetic Methodology Key Features Application to Related Compounds Reference
Electrochemical CyclizationEnvironmentally friendly, constant-current electrolysis.Synthesis of N-arylnaphtho- and anthra[2,3-d]oxazol-2-amines. mdpi.com
Sustainable CatalysisUse of ZnO nanoparticles, microwave/ultrasound assistance.Synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com
Multi-Component ReactionOne-pot synthesis in glycerol, a reusable solvent.Preparation of 4,10-dihydro-4-Aryl-3-(phenylsulfonyl)pyrano[2,3-b]carbazol-2-amine derivatives. jocpr.com
Nucleophilic Aromatic SubstitutionHigh-yield substitution followed by reduction.Synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. mdpi.comresearchgate.net

Broadening the Scope of Biological Applications

The structural motifs within this compound are present in a wide array of biologically active molecules. This suggests that the compound itself may possess a broader range of pharmacological activities than currently known. Future research should involve comprehensive screening against various biological targets and in different disease models.

Based on the activities of structurally related compounds, potential applications include:

Anticancer Activity: Oxazole derivatives are known to bind to various enzymes and receptors, with some 4-arylidene-5(4H)-oxazolones showing notable anticancer effects against cell lines like HepG2 and HCT-116. biointerfaceresearch.com Furthermore, quinazolines bearing a N-(4-methoxyphenyl)-N-methylamine moiety are potent inducers of apoptosis in cancer cells. nih.govresearchgate.net

Antimicrobial and Antifungal Activity: Fatty acid amides containing a 4-methoxybenzylamide group have demonstrated antibacterial and antifungal properties. nih.gov

Enzyme Inhibition: N-arylbenzo[d]oxazol-2-amines are effective inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism, suggesting a potential role in managing diabetes. nih.gov

Antinematodal Activity: A related compound, 5-(4'-Methoxyphenyl)-oxazole, was found to inhibit the hatching and growth of Caenorhabditis elegans. nih.gov

A systematic evaluation of this compound in these and other biological assays is a critical next step.

Compound Class Observed Biological Activity Specific Example Reference
N-Arylbenzo[d]oxazol-2-aminesα-Glucosidase InhibitionCompound with 4-phenoxy substitution showed an IC50 of 32.49±0.17μM. nih.gov
4-AnilinoquinazolinesApoptosis Induction2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine induced apoptosis with an EC50 of 2 nM. nih.govresearchgate.net
4-Arylidene-5(4H)-oxazolonesAnticancerA derivative showed an IC50 of 8.9±0.30 μg/mL against HepG-2 hepatocellular carcinoma cells. biointerfaceresearch.com
Fatty Acid AmidesAntimicrobialN-(4-methoxybenzyl) derivatives showed activity against various bacteria and fungi. nih.gov
5-(4'-Methoxyphenyl)-oxazoleAntinematodalInhibited hatch and growth of C. elegans. nih.gov

Development of this compound as a Chemical Probe for Biological Systems

Should this compound or one of its optimized derivatives demonstrate high potency and selectivity for a specific biological target, it could be developed into a chemical probe. Chemical probes are invaluable tools for dissecting complex biological pathways and validating novel drug targets.

The development process would involve:

Identification of a Specific Target: Confirming the molecular target through which the compound exerts its primary biological effect.

Affirmation of Potency and Selectivity: Demonstrating high affinity for the intended target with minimal off-target effects, a crucial step for ensuring that observed biological outcomes can be confidently attributed to the target's modulation. Studies on related compounds have identified molecules with nanomolar potency. nih.govresearchgate.netnih.gov

Functionalization: Modifying the structure to incorporate reporter tags (e.g., biotin (B1667282) for affinity purification, fluorescent dyes for imaging) without compromising its biological activity. The investigation of the spectroscopic properties of related polycyclic N-aryloxazol-2-amines provides a basis for understanding how structural changes might influence fluorescence, which is key for developing imaging probes. mdpi.com

By transforming a bioactive molecule into a chemical probe, researchers can gain deeper insights into cellular mechanisms, protein function, and disease pathology, thereby accelerating the journey from fundamental discovery to translational medicine.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-Methoxybenzyl)oxazol-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via nucleophilic substitution or cyclization reactions. details a high-yield (80%) synthesis using TLC-monitored reactions (Rf = 0.39 in Hexane/CH₂Cl₂ 8:2) and purification via silica gel chromatography. Key steps include refluxing with a polar aprotic solvent (e.g., DMF) and maintaining temperatures between 60–80°C to minimize side products. The methoxybenzyl group is introduced via coupling with 4-methoxybenzylamine under basic conditions (e.g., NaH or K₂CO₃) .
  • Critical Parameters : Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for amine:oxazole precursor) are crucial. Impurities often arise from incomplete substitution or oxidation byproducts, which can be mitigated by inert atmospheres (N₂/Ar) .

Q. How is This compound characterized structurally, and what analytical techniques are most reliable?

  • Structural Confirmation :

  • 1H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.79 (s, NH), 7.55–6.90 (aromatic protons), and 3.82 (s, OCH₃) confirm the methoxybenzyl and oxazole moieties .
  • HRMS : Observed m/z 242.1664 [M+H]+ matches the calculated value (C₁₄H₁₃N₂O₂: 240.2662), with deviations <0.001 Da indicating high purity .
  • Melting Point : 138–140°C (lit. 137–139°C), consistent with crystalline packing and intermolecular H-bonding .

Q. What are the key structural features of This compound that influence its reactivity?

  • The para-methoxy group enhances electron density on the benzyl ring, increasing nucleophilicity at the NH site. The oxazole ring’s planar geometry facilitates π-π stacking in crystal lattices, as seen in analogous structures (e.g., dihedral angles <25° between aromatic systems) . Steric hindrance from the methoxybenzyl group may limit accessibility for electrophilic substitution at the oxazole C5 position .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of This compound against antimicrobial targets?

  • Methodology :

Target Selection : Use crystal structures of bacterial enzymes (e.g., E. coli DNA gyrase, PDB ID 1KZN) or fungal CYP51 (ergosterol biosynthesis) .

Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G* basis set) to account for methoxy group torsion angles (~30° from the benzyl plane) .

Docking Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field. Key interactions include H-bonding between the oxazole NH and Asp/Tyr residues and hydrophobic contacts with the methoxybenzyl group .

  • Validation : Compare docking scores (ΔG < −7 kcal/mol) with known inhibitors (e.g., fluconazole for antifungal activity) .

Q. What strategies resolve contradictions in reported spectral data for This compound derivatives?

  • Case Study : Discrepancies in 13C NMR shifts (e.g., δ 158.8 for carbonyl vs. 166.6 in thiazole analogs) arise from solvent effects (DMSO vs. CDCl₃) and tautomerism. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks .
  • Standardization : Run spectra under identical conditions (e.g., 400 MHz, 298 K) and reference to internal standards (TMS for 1H/13C) .

Q. How does the methoxy group’s position (ortho, meta, para) on the benzyl ring affect bioactivity in oxazol-2-amine derivatives?

  • SAR Analysis :

  • Para-Methoxy : Enhances antifungal activity (MIC 8 µg/mL vs. C. albicans) due to improved membrane penetration via lipophilic interactions .
  • Ortho-Methoxy : Reduces activity (MIC >64 µg/mL) due to steric clashes with target binding pockets .
    • Experimental Design : Synthesize analogs (e.g., N-(2/3-Methoxybenzyl)oxazol-2-amine) and compare logP values (HPLC-measured) and cytotoxicity (MTT assays) .

Q. What crystallographic techniques elucidate the solid-state behavior of This compound?

  • Single-Crystal X-ray Diffraction : Resolves intermolecular interactions (e.g., C–H⋯O bonds between methoxy oxygen and adjacent NH groups, d = 2.8–3.2 Å). Packing diagrams reveal Z′ = 4 in rare cases, indicating complex unit cell symmetry .
  • Thermal Analysis : DSC shows a sharp endotherm at 138–140°C (ΔHfus = 25–30 kJ/mol), confirming high crystallinity .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • Structural analogs (e.g., thiazole derivatives) are included only for mechanistic contrast.
  • Advanced methodologies emphasize reproducibility and interdisciplinary validation (e.g., combining crystallography with docking).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.